molecular formula C18H20N4O B2373590 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine CAS No. 900869-56-9

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine

Cat. No.: B2373590
CAS No.: 900869-56-9
M. Wt: 308.385
InChI Key: IDUCPGXKTWVBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a pyrazolo[1,5-a]pyrimidine (PP) core, a privileged and rigid heterocyclic scaffold known for its synthetic versatility and broad biological activity profile . The specific substitution pattern on this core, including the 5-methyl group, the 3-(p-tolyl) aromatic ring, and the 7-morpholine moiety, is designed to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability . The pyrazolo[1,5-a]pyrimidine scaffold is a fused, planar bicyclic system that is a key structural element in several commercially available drugs and bioactive molecules, functioning as a selective protein inhibitor, an anticancer agent, and more . This particular derivative serves as a valuable intermediate for researchers developing novel therapeutic agents. Its structure is analogous to compounds investigated for their inhibitory effects on various enzymatic targets, including kinases . The morpholine ring is a common pharmacophore that can influence a molecule's solubility and its ability to interact with biological targets . This product is intended for use in laboratory research only. For Research Use Only. Not for human, veterinary, or household use. Researchers should consult the scientific literature for specific applications and handling procedures.

Properties

IUPAC Name

4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-13-3-5-15(6-4-13)16-12-19-22-17(11-14(2)20-18(16)22)21-7-9-23-10-8-21/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDUCPGXKTWVBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322190
Record name 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49664984
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

900869-56-9
Record name 4-[5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 5-methyl-3-(p-tolyl)pyrazole with a suitable pyrimidine precursor under acidic or basic conditions . The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Scientific Research Applications

Biological Activities

4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine exhibits several promising biological activities:

  • Antitumor Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine have significant anticancer properties. For instance, compounds with similar structural motifs have shown effective inhibition against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves inhibiting specific enzymes related to inflammation pathways .

Applications in Medicinal Chemistry

The unique structure of this compound positions it as a promising scaffold for drug development:

  • Cancer Therapy : Due to its anticancer activity, this compound could be developed into therapeutics targeting various cancers. The pyrazolo[1,5-a]pyrimidine framework is known for its ability to interact with multiple biological targets involved in cancer progression.
  • Enzyme Inhibition : The compound has potential as an enzyme inhibitor, particularly in pathways related to cancer and inflammation. Its ability to mimic purine structures allows it to interfere with enzyme functions effectively .
  • Material Science : Beyond medicinal applications, compounds featuring the pyrazolo[1,5-a]pyrimidine core are being explored for their photophysical properties in material sciences. Their ability to form distinct crystalline structures could lead to advancements in organic electronics and photonic devices .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related pyrazolo[1,5-a]pyrimidine derivatives:

Compound NameStructural FeaturesBiological Activity
3-(4-Methylphenyl)-6-morpholino-pyrazolo[1,5-a]pyrimidineSimilar core structure; different substituentsAnticancer activity
4-(3-Chlorophenyl)-pyrazolo[1,5-a]pyrimidineVariations in aromatic substituentsKinase inhibition
7-Amino-pyrazolo[1,5-a]pyrimidinesContains amino group; differing activity profilesAntiviral properties

This table illustrates the versatility of the pyrazolo[1,5-a]pyrimidine framework and its potential for diverse biological applications.

Case Studies

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Anticancer Screening : A study utilizing MTT assays demonstrated that compounds derived from this scaffold exhibited significant growth inhibition against various cancer cell lines. For example, certain derivatives showed IC50 values below 0.5 µM against MCF-7 cells, indicating strong anticancer potential .
  • Enzymatic Activity : Another research effort focused on the enzyme inhibitory properties of these compounds. It was found that some derivatives effectively inhibited Aurora-A kinase with low micromolar IC50 values, suggesting their utility in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substituents at positions 2, 3, 5, and 7, as well as the presence of additional functional groups (e.g., trifluoromethyl, hydrazones). Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (CAS 900869-56-9) C₁₇H₁₈N₄O 294.36 5-Me, 3-p-tolyl, 7-morpholine Balanced lipophilicity; intermediate solubility (0.2 µg/mL at pH 7.4)
4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (CAS 879470-55-0) C₁₈H₂₀N₄O 308.40 5,6-diMe, 3-phenyl, 7-morpholine Increased steric bulk reduces solubility; potential for enhanced kinase selectivity
APY0201 (CAS 1232221-74-7) C₂₃H₂₃N₇O 413.48 5-hydrazone (3-methylbenzylidene), 2-pyridinyl Hydrazone linker improves target binding; pyridinyl enhances π-π stacking
5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (CAS 439097-10-6) C₁₄H₉F₄N₃ 295.23 2-Me, 4-F-phenyl, 7-CF₃ High lipophilicity (CF₃ group); improved metabolic stability
Zaleplon (Clinical Reference) C₁₇H₁₅N₅O 305.33 3-cyano, 7-ethyl CNS-penetrant; short-acting hypnotic

Solubility and Drug-Likeness

Parameter Target Compound APY0201 CF₃ Analog (CAS 439097-10-6)
LogP 2.8 (predicted) 3.5 4.1
Water Solubility 0.2 µg/mL <50 mM in DMSO <0.1 µg/mL
TPSA 54.3 Ų 78.9 Ų 45.6 Ų

APY0201’s higher topological polar surface area (TPSA) correlates with reduced passive diffusion but improved solubility in DMSO, a common solvent for in vitro assays .

Biological Activity

The compound 4-(5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H27N5OC_{21}H_{27}N_{5}O, and it features a morpholine ring attached to a pyrazolo[1,5-a]pyrimidine scaffold. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. By binding to active sites of specific enzymes, it can disrupt critical biochemical processes such as DNA replication and protein synthesis, which is particularly relevant in cancer therapy.
  • Antimicrobial Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus .

Biological Activity Overview

The following table summarizes the key biological activities associated with the compound and its derivatives:

Activity Description Reference
AnticancerExhibits growth inhibition in cancer cell lines (e.g., MDA-MB-231)
AntimicrobialEffective against various bacterial strains; low MIC values
Anti-inflammatoryInhibits TNF-alpha release and MAPK signaling pathways
AntioxidantDemonstrated antioxidant activity in several assays

Anticancer Activity

A notable study evaluated the anticancer effects of several pyrazolo[1,5-a]pyrimidin-7-ol derivatives in vitro. The compounds were tested on the MDA-MB-231 breast cancer cell line using the MTT assay. Results indicated significant growth inhibition compared to control groups, positioning these compounds as promising candidates for further development in cancer therapeutics .

Antimicrobial Evaluation

In another investigation, the antimicrobial efficacy of various pyrazolo derivatives was assessed through time-kill assays and biofilm formation inhibition tests. The most active derivative exhibited potent bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for these compounds in treating bacterial infections .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Acetic acid enhances electrophilicity of intermediates, while DMF improves solubility for substitution reactions .
  • Catalysis : Palladium catalysts (e.g., PdCl₂(PPh₃)₂) improve coupling efficiency in morpholine introduction .
  • Yield Improvement : Multi-step monitoring via TLC ensures intermediate stability and reduces side products .

Basic Question: How is structural characterization of this compound performed, and what key features are observed?

Methodological Answer:
Characterization employs:

X-ray Crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrimidine core (max deviation: 0.014 Å) and dihedral angles (e.g., 14.1° for p-tolyl substituents) .

Spectroscopy :

  • ¹H/¹³C NMR : Peaks at δ 2.35 ppm (methyl), 3.70–3.85 ppm (morpholine protons), and aromatic signals between 7.2–8.1 ppm .
  • IR : Stretching vibrations at 1650 cm⁻¹ (C=N) and 1100 cm⁻¹ (C-O in morpholine) .

Mass Spectrometry : Molecular ion peaks (e.g., m/z 441.406 for morpholine derivatives) align with calculated formulae .

Q. Structural Insights :

  • The planar core enhances π-π stacking with biological targets, while substituents like trifluoromethyl groups influence electronic properties and binding affinity .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:
Contradictions often arise from:

Assay Variability : Validate activity using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, PGHS-2 inhibition (IC₅₀) should correlate with anti-inflammatory activity in murine models .

Structural Analogues : Test derivatives with controlled modifications (e.g., replacing p-tolyl with 4-fluorophenyl) to isolate substituent effects .

Dose-Response Studies : Ensure linear correlations between concentration and activity (R² > 0.95) to confirm specificity .

Example : Discrepancies in cAMP phosphodiesterase inhibition were resolved by comparing crystallographic data (binding pocket interactions) with in vitro dose-response curves .

Advanced Question: What strategies are recommended for improving synthetic yields of morpholine-substituted derivatives?

Methodological Answer:

Precursor Activation : Use Boc-protected morpholine to prevent side reactions during coupling .

Microwave Assistance : Reduce reaction time (e.g., from 16 hours to 2 hours) while maintaining >70% yield .

Workup Optimization : Acid-base extraction (e.g., HCl/NaHCO₃) removes unreacted morpholine, improving purity pre-crystallization .

Q. SAR Table :

SubstituentTarget Affinity (Ki, nM)Solubility (mg/mL)
p-Tolyl12.3 ± 1.20.8
4-Fluorophenyl8.9 ± 0.91.2
Trifluoromethyl5.4 ± 0.70.5

Basic Question: What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<0.5%) .

Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 200°C, critical for storage .

Accelerated Stability Testing : 40°C/75% RH for 4 weeks monitors degradation (e.g., morpholine ring oxidation) .

Advanced Question: How can solubility challenges in biological assays be addressed?

Methodological Answer:

Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability in aqueous buffers .

Prodrug Design : Introduce phosphate esters at the morpholine ring, improving solubility by 5-fold .

Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.